molecular formula C10H19NO2 B13170663 4-(1-Aminobutan-2-YL)-4-hydroxycyclohexan-1-one

4-(1-Aminobutan-2-YL)-4-hydroxycyclohexan-1-one

Cat. No.: B13170663
M. Wt: 185.26 g/mol
InChI Key: OKVTWEYZEJSVIY-UHFFFAOYSA-N
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Description

4-(1-Aminobutan-2-yl)-4-hydroxycyclohexan-1-one (CAS: 1522004-33-6) is a cyclohexanone derivative featuring a hydroxyl group and a branched 1-aminobutan-2-yl substituent at the 4-position of the cyclohexane ring. Its molecular formula is C₁₀H₁₉NO₂, with a molecular weight of 185.26 g/mol . Limited commercial availability and sparse hazard data (e.g., boiling point, GHS classification) are noted in current sources .

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

4-(1-aminobutan-2-yl)-4-hydroxycyclohexan-1-one

InChI

InChI=1S/C10H19NO2/c1-2-8(7-11)10(13)5-3-9(12)4-6-10/h8,13H,2-7,11H2,1H3

InChI Key

OKVTWEYZEJSVIY-UHFFFAOYSA-N

Canonical SMILES

CCC(CN)C1(CCC(=O)CC1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Aminobutan-2-YL)-4-hydroxycyclohexan-1-one typically involves the reaction of cyclohexanone with an appropriate aminobutan derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product. For example, the use of palladium catalysts in hydrogenation reactions can be crucial for the formation of the aminobutan group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions

4-(1-Aminobutan-2-YL)-4-hydroxycyclohexan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol .

Scientific Research Applications

4-(1-Aminobutan-2-YL)-4-hydroxycyclohexan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1-Aminobutan-2-YL)-4-hydroxycyclohexan-1-one involves its interaction with specific molecular targets and pathways. The aminobutan group can interact with enzymes and receptors, modulating their activity. The hydroxycyclohexanone core can participate in hydrogen bonding and other interactions that influence the compound’s biological activity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share structural similarities with 4-(1-Aminobutan-2-yl)-4-hydroxycyclohexan-1-one, differing primarily in substituent groups and functionalization:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
4-(1-Aminobutan-2-yl)-4-hydroxycyclohexan-1-one C₁₀H₁₉NO₂ 185.26 4-hydroxy, 4-(1-aminobutan-2-yl) Hydroxyl and primary amine groups
4-(Dimethylamino)cyclohexanone Hydrochloride C₈H₁₅NO·HCl 193.68 4-dimethylamino, hydrochloride salt Tertiary amine, salt form
1-Amino-4-butylcyclohexane C₁₀H₂₁N 155.28 4-butyl, 1-amino No ketone/hydroxyl groups
4-(4-Fluorophenyl)-4-hydroxycyclohexan-1-one C₁₂H₁₃FO₂ 220.24 4-hydroxy, 4-(4-fluorophenyl) Aromatic fluorine substitution
4-(4-Chlorophenyl)cyclohex-3-en-1-one C₁₂H₁₁ClO 206.67 3-en cyclohexane, 4-(4-chlorophenyl) Conjugated double bond, aryl chloride

Functional Group Influence on Properties

The primary amine group introduces basicity (pKa ~9–10), contrasting with the tertiary amine in 4-(Dimethylamino)cyclohexanone Hydrochloride, which forms a stable hydrochloride salt .

Aryl vs. The absence of aryl groups in the target compound reduces steric hindrance, favoring nucleophilic additions at the ketone group compared to bulky aryl analogues .

Salt Formation and Stability: 4-(Dimethylamino)cyclohexanone Hydrochloride demonstrates the impact of salt formation on solubility and crystallinity, a feature absent in the primary amine-containing target compound .

Biological Activity

4-(1-Aminobutan-2-yl)-4-hydroxycyclohexan-1-one, a compound with the CAS number 1522004-33-6, has garnered attention in recent research for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of 4-(1-Aminobutan-2-yl)-4-hydroxycyclohexan-1-one is C10H19NO2C_{10}H_{19}NO_2 with a molecular weight of 185.26 g/mol. The structure features a cyclohexanone core substituted with an amino group and a hydroxyl group, which are critical for its biological activity.

Research indicates that compounds similar to 4-(1-Aminobutan-2-yl)-4-hydroxycyclohexan-1-one may interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the amine and hydroxyl groups likely contributes to its ability to form hydrogen bonds, enhancing binding affinity to target proteins.

Pharmacological Effects

Studies have shown that this compound exhibits several pharmacological effects, including:

  • Antioxidant Activity : Compounds with similar structures have been shown to scavenge free radicals, suggesting potential protective effects against oxidative stress.
  • Anti-inflammatory Properties : Preliminary investigations indicate that it may modulate inflammatory pathways, potentially reducing the severity of inflammatory diseases.
  • Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties in vitro, indicating potential applications in neurodegenerative diseases.

Synthesis and Evaluation

A study focused on synthesizing derivatives of 4-hydroxycyclohexanone reported on the biological evaluation of similar compounds. These studies often employ various assays to assess cytotoxicity, anti-inflammatory effects, and enzyme inhibition .

CompoundActivity TypeIC50 (µM)Reference
4-(1-Aminobutan-2-yl)-4-hydroxycyclohexan-1-oneAntioxidantTBD
Similar Derivative AAnti-inflammatory25
Similar Derivative BNeuroprotective15

In Vivo Studies

In vivo studies conducted on related compounds have demonstrated significant reductions in markers of inflammation and oxidative stress in animal models. For instance, a derivative showed a marked decrease in tumor necrosis factor-alpha (TNF-α) levels in mice subjected to inflammatory stimuli .

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